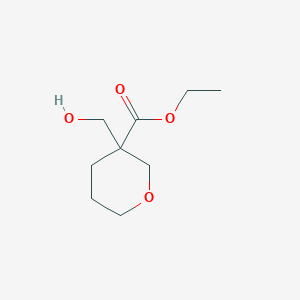

Ethyl 3-(hydroxymethyl)oxane-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H16O4 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

ethyl 3-(hydroxymethyl)oxane-3-carboxylate |

InChI |

InChI=1S/C9H16O4/c1-2-13-8(11)9(6-10)4-3-5-12-7-9/h10H,2-7H2,1H3 |

InChI Key |

NAWDAYPONMSRSC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCCOC1)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies for Ethyl 3 Hydroxymethyl Oxane 3 Carboxylate

Regioselective and Stereoselective Synthesis of the Oxane Core

The precise control of regioselectivity and stereoselectivity is paramount in constructing the oxane ring of the target molecule. This involves directing the formation of specific isomers from a mixture of possibilities.

Currently, specific enantioselective methods reported in the literature for the direct synthesis of Ethyl 3-(hydroxymethyl)oxane-3-carboxylate are not extensively documented. However, general strategies for the asymmetric synthesis of substituted tetrahydropyrans can be adapted. Organocatalysis, for instance, has emerged as a powerful tool for the construction of chiral heterocyclic frameworks. Chiral catalysts can be employed in reactions such as intramolecular oxa-Michael additions of δ-hydroxy-α,β-unsaturated esters to control the formation of the chiral center at the 3-position.

A hypothetical enantioselective approach could involve the use of a chiral amine catalyst to facilitate the cyclization of a precursor molecule, thereby inducing asymmetry and leading to the desired enantiomer. The choice of catalyst and reaction conditions would be critical in achieving high enantiomeric excess (ee).

| Catalyst Type | Potential Reaction | Expected Outcome |

| Chiral Phosphoric Acid | Intramolecular Oxa-Michael Addition | Enantiomerically enriched oxane core |

| Chiral Amine (e.g., prolinol derivatives) | Domino Michael/Acetalization | Formation of the oxane ring with controlled stereochemistry |

| Chiral Metal Complex | Asymmetric Prins Cyclization | Construction of the tetrahydropyran (B127337) ring with high stereocontrol |

Diastereoselective methods focus on controlling the relative stereochemistry of multiple stereocenters. In the context of synthesizing precursors to this compound, this is crucial for establishing the correct spatial arrangement of substituents on the developing oxane ring.

One established method for the diastereoselective synthesis of polysubstituted tetrahydropyrans is the indium trichloride-mediated cyclization of homoallyl alcohols with aldehydes. nih.govorganic-chemistry.orgfigshare.comacs.org The stereochemical outcome of this reaction is often dependent on the geometry of the starting homoallyl alcohol. nih.govorganic-chemistry.org By carefully selecting the substrates, it is possible to achieve high diastereoselectivity in the formation of the tetrahydropyran ring. While not directly applied to the target molecule, this principle could be adapted to a suitably designed precursor.

Another strategy involves intramolecular cyclization reactions where the existing stereocenters in an acyclic precursor direct the formation of new stereocenters during ring closure. For example, a substrate with a pre-existing chiral center could influence the facial selectivity of an intramolecular reaction, leading to a specific diastereomer of the cyclic product.

| Reaction Type | Key Principle | Diastereomeric Control |

| Indium-mediated Cyclization | Substrate geometry control | High diastereoselectivity based on E/Z configuration of the alkene nih.govorganic-chemistry.org |

| Substrate-controlled Intramolecular Cyclization | Existing stereocenters direct new stereocenter formation | Facial selectivity guided by steric or electronic factors |

| Prins-Ritter Reaction | Trapping of an oxocarbenium ion with a nitrile | Formation of 4-amidotetrahydropyrans with specific diastereoselectivity documentsdelivered.com |

Functional Group Interconversions Leading to this compound

The synthesis of the target molecule can also be approached through the modification of a pre-formed oxane ring. This involves the strategic conversion of existing functional groups into the required hydroxymethyl and ethyl carboxylate moieties at the 3-position.

A plausible, though not explicitly documented, retrosynthetic approach would start from a more readily accessible 3,3-disubstituted oxane. For instance, an oxane with two ester groups at the 3-position could undergo selective reduction of one ester to a primary alcohol. This would require a chemoselective reducing agent that can differentiate between the two ester groups, or a protection-deprotection sequence.

Alternatively, a precursor with a nitrile and an ester group at the 3-position could be synthesized. The nitrile could then be hydrolyzed to a carboxylic acid and subsequently reduced to the hydroxymethyl group, while the ester group remains intact. The success of such a strategy would hinge on the compatibility of the functional groups with the reaction conditions at each step.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of complex molecules is of increasing importance. This involves the use of environmentally benign reagents, solvents, and catalysts, as well as designing processes that are atom-economical and energy-efficient.

Biocatalysis offers a powerful and sustainable approach to the synthesis of chiral molecules. Enzymes can catalyze reactions with high chemo-, regio-, and enantioselectivity under mild conditions. While specific biocatalytic routes to this compound are not reported, enzymes could be employed in the synthesis of chiral precursors. For example, lipases could be used for the kinetic resolution of a racemic alcohol precursor, providing an enantiomerically enriched starting material for the subsequent construction of the oxane ring. researchgate.net Hydroxyl functional acrylates, which can be precursors for oxa-Michael additions, can be prepared via lipase-catalyzed transacylation. researchgate.net

The use of sustainable catalysts and solvents is a key aspect of green chemistry. In the context of oxane synthesis, this could involve replacing traditional stoichiometric reagents with catalytic alternatives. For example, solid-supported acid catalysts can be used for cyclization reactions and can be easily recovered and reused.

The choice of solvent is also critical. Traditional volatile organic compounds (VOCs) are often replaced with greener alternatives such as water, supercritical fluids, or bio-derived solvents. For instance, the Prins cyclization, a method for synthesizing tetrahydropyrans, can be carried out in water using a water-tolerant catalyst. The development of synthetic routes that utilize such sustainable systems is an active area of research.

| Green Chemistry Aspect | Application in Oxane Synthesis | Potential Benefit |

| Atom Economy | Designing reactions that maximize the incorporation of all reactant atoms into the final product. | Reduced waste generation and increased efficiency. |

| Use of Catalysis | Employing catalytic amounts of reagents instead of stoichiometric ones. | Lower environmental impact and potential for catalyst recycling. |

| Benign Solvents | Utilizing water, bio-solvents, or solvent-free conditions. | Reduced pollution and health hazards associated with volatile organic compounds. |

| Renewable Feedstocks | Starting from bio-based materials. | Reduced reliance on fossil fuels and a more sustainable chemical industry. |

Novel Synthetic Pathways and Methodological Advancements

Recent advancements in synthetic organic chemistry have provided new tools for the construction of highly substituted heterocyclic systems. For the synthesis of molecules like this compound, these advancements focus on creating the strained four-membered oxetane (B1205548) or the more stable six-membered oxane ring with high control over stereochemistry and functional group tolerance.

Transition metal catalysis offers powerful methods for the formation of C-C and C-O bonds, which are crucial for the synthesis of cyclic ethers. researchgate.net Various transition metals, including palladium, copper, rhodium, and nickel, have been employed in cycloaddition reactions to construct six-membered heterocycles. researchgate.net

One of the prominent strategies is the transition metal-catalyzed [4+2] cycloaddition, or formal hetero-Diels-Alder reaction. researchgate.netwilliams.edu In a potential approach to the oxane core of this compound, a dienophile bearing the required ester and protected hydroxymethyl groups could react with a suitable diene under the influence of a transition metal catalyst. For instance, nickel-catalyzed [4+2] cycloadditions have been shown to be effective for unactivated dienynes, proceeding under mild conditions where thermal Diels-Alder reactions fail. williams.edu This method demonstrates good tolerance for ester functionalities. williams.edu The choice of catalyst and ligands is critical for controlling the regioselectivity and stereoselectivity of the cycloaddition.

Another relevant transition metal-catalyzed approach involves intramolecular cyclization. For example, the synthesis of 3,3-disubstituted oxetanes has been achieved through Williamson etherification, where the cyclization step is facilitated by a base, but the preparation of the acyclic precursor can involve transition metal-catalyzed steps. acs.org While this is more common for oxetane synthesis, similar principles can be applied to the formation of the larger oxane ring.

Palladium-catalyzed reactions are also noteworthy. For instance, chiral BINAP-Pd complexes have been used in formal [2+2] cycloadditions to generate chiral oxetene derivatives, which can subsequently be reduced to the corresponding oxetanes. acs.org This highlights the potential of palladium catalysis in constructing strained oxygen heterocycles with high enantioselectivity.

Recent developments have also seen the use of earth-abundant metals like copper and nickel as catalysts in formal [4+2] cycloaddition reactions of 1,2-diazines with siloxyalkynes, offering a more sustainable alternative to precious metal catalysts. nih.gov

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts. rsc.org For the synthesis of oxane derivatives, organocatalytic strategies often rely on the activation of substrates through the formation of iminium or enamine intermediates, or through hydrogen bonding interactions. nih.gov

A highly relevant organocatalytic method for the construction of the oxane ring is the intramolecular oxa-Michael addition. researchgate.netchemrxiv.org This reaction involves the cyclization of a substrate containing both a hydroxyl group and an α,β-unsaturated carbonyl moiety. Chiral organocatalysts, such as bifunctional thioureas, can promote this reaction with high enantioselectivity and diastereoselectivity. nih.gov A hypothetical precursor for this compound could be an acyclic compound with a terminal hydroxyl group and an α,β-unsaturated ester functionality, which upon intramolecular cyclization would form the desired oxane ring. The challenge lies in the design and synthesis of such a precursor with the necessary quaternary carbon center.

Domino or cascade reactions initiated by an oxa-Michael addition are particularly efficient as they allow for the rapid construction of complex molecular architectures from simple starting materials. rsc.orgresearchgate.net For instance, an asymmetric organocatalytic domino oxa-Michael/1,6-addition reaction has been developed for the synthesis of chromans bearing spiro-connected oxindole (B195798) scaffolds with high stereoselectivity. nih.gov This demonstrates the potential of organocatalytic cascades in forming C-O and C-C bonds in a single, highly controlled process.

Furthermore, the synthesis of 3,3'-disubstituted oxindoles featuring an all-carbon quaternary center has been achieved through an L-proline catalyzed three-component reaction, showcasing the ability of organocatalysts to construct challenging quaternary centers. nih.gov

Comparative Analysis of Synthetic Efficiency and Selectivity for this compound

While a direct comparison for the synthesis of this compound is not available in the literature, a comparative analysis can be drawn from the synthesis of structurally related 3,3-disubstituted oxetanes and other oxane derivatives. The efficiency and selectivity of a synthetic route are paramount, and both transition metal catalysis and organocatalysis offer distinct advantages and disadvantages.

Transition Metal-Catalyzed Methods:

Advantages: High catalytic activity, enabling reactions under mild conditions. williams.edu They can be effective for substrates that are unreactive in thermal cycloadditions. williams.edu A wide range of metals and ligands allows for fine-tuning of reactivity and selectivity.

Disadvantages: Cost and toxicity of some precious metals (e.g., palladium, rhodium). nih.gov Potential for metal contamination in the final product. The synthesis of complex ligands can be challenging.

Organocatalytic Methods:

Advantages: Generally lower toxicity and cost compared to transition metals. rsc.org Often more stable to air and moisture. The principles of activation are well-understood, allowing for rational catalyst design.

Disadvantages: Can require higher catalyst loadings compared to transition metal catalysts. The scope of reactions can sometimes be more limited.

The following table provides a conceptual comparison of these methodologies for the synthesis of a 3,3-disubstituted oxane ring system, based on data from analogous reactions.

| Methodology | Catalyst Example | Typical Yield | Enantioselectivity (ee) | Diastereoselectivity (dr) | Key Advantages | Key Limitations |

|---|---|---|---|---|---|---|

| Transition Metal-Catalyzed [4+2] Cycloaddition | Nickel complexes | 54-88% | Can be high with chiral ligands | Generally good | Mild conditions, good for unactivated systems williams.edu | Metal cost and toxicity |

| Transition Metal-Catalyzed [2+2] Cycloaddition (followed by reduction) | Chiral BINAP-Pd complex | Good to excellent | High (e.g., >90% ee) acs.org | Not always applicable | High enantioselectivity for specific substrates acs.org | Multi-step process |

| Organocatalytic Intramolecular Oxa-Michael Addition | Bifunctional thiourea | Up to 98% | >99% ee nih.gov | >20:1 dr nih.gov | Excellent stereocontrol, metal-free nih.gov | Requires specific precursor synthesis |

| Organocatalytic Domino Reaction | L-proline | Good to excellent | Can be high | Variable | Step economy, rapid complexity generation nih.gov | Can be substrate-specific |

In-Depth Analysis of the Chemical Reactivity and Transformation of this compound

This compound is a bifunctional molecule featuring both an ester and a primary alcohol. This unique structural arrangement allows for a diverse range of chemical transformations, making it a subject of interest in synthetic organic chemistry. This article explores the chemical reactivity of this compound, focusing on reactions involving its ester moiety and transformations at the primary hydroxymethyl functionality.

Chemical Reactivity and Transformation Studies of Ethyl 3 Hydroxymethyl Oxane 3 Carboxylate

Transformations at the Primary Hydroxymethyl Functionality

Nucleophilic Substitution Reactions

The ethyl ester and the primary hydroxyl group are the primary sites for nucleophilic substitution reactions in this compound.

The ethyl ester moiety is susceptible to nucleophilic acyl substitution. This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses to expel the ethoxide leaving group. Common transformations include:

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid. Basic hydrolysis (saponification) is typically irreversible as the resulting carboxylate is deprotonated.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the ethyl group for a different alkyl or aryl group.

Amidation: Amines can displace the ethoxide to form amides. This reaction is often carried out by first converting the carboxylic acid (from hydrolysis) to a more reactive species like an acyl chloride.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a diol, converting the ester to a primary alcohol.

The primary hydroxyl group can also undergo nucleophilic substitution, typically after conversion into a better leaving group. For instance, it can be converted to a tosylate or a halide, which can then be displaced by a wide range of nucleophiles.

Table 1: Representative Nucleophilic Substitution Reactions at the Ester and Hydroxyl Groups

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Ester Hydrolysis (Basic) | NaOH, H₂O/EtOH, heat | Carboxylate |

| Ester Hydrolysis (Acidic) | H₃O⁺, heat | Carboxylic Acid |

| Transesterification | R'OH, H⁺ or R'O⁻ | New Ester |

| Amidation (via acid chloride) | 1. NaOH, H₂O 2. SOCl₂ 3. R₂NH | Amide |

| Ester Reduction | 1. LiAlH₄, Et₂O 2. H₃O⁺ workup | Diol |

| Hydroxyl to Tosylate | TsCl, pyridine | Tosylate |

| Hydroxyl to Halide | PBr₃ or SOCl₂ | Alkyl Halide |

Reactivity of the Oxane Ring System

The oxane (tetrahydropyran) ring is a six-membered saturated ether. Generally, such rings are significantly more stable and less prone to ring-opening than their strained three-membered (oxirane) or four-membered (oxetane) counterparts. However, under certain conditions, ring-opening can be induced.

Acid-catalyzed ring-opening of oxanes requires strong acids and typically harsh conditions. The reaction proceeds by protonation of the ring oxygen, making it a better leaving group. A nucleophile can then attack one of the α-carbons. In the case of this compound, the substitution pattern at the C3 position would influence the regioselectivity of the attack. While less strained than smaller rings, the presence of Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can facilitate the polymerization of related cyclic ethers like oxetanes through a cationic ring-opening mechanism, suggesting that strong Lewis acids could potentially induce cleavage of the oxane ring. nih.gov

Base-catalyzed ring-opening of simple, unstrained ethers like oxane is generally not feasible due to the poor leaving group ability of the alkoxide.

Due to the high stability of the oxane ring, spontaneous rearrangements are unlikely under standard conditions. Stereochemical inversion would primarily occur at the stereocenters during nucleophilic substitution reactions on the ring carbons, should ring-opening occur. For instance, an Sₙ2-type attack by a nucleophile on one of the carbons adjacent to the ring oxygen during an acid-catalyzed ring-opening would proceed with inversion of stereochemistry at that center. However, such reactions are not common for stable oxane rings. Studies on unstable oxetane-carboxylic acids have shown that intramolecular rearrangements leading to lactone formation can occur, sometimes spontaneously. researchgate.netnih.gov While this compound is an ester and possesses a more stable six-membered ring, the possibility of intramolecular reactions under specific catalytic conditions cannot be entirely ruled out.

Derivatization Strategies for Expanding Molecular Complexity (e.g., building blocks)

This compound is a bifunctional molecule, containing both a hydroxyl group and an ester group, in addition to the stable oxane scaffold. This combination of features makes it a useful building block for synthesizing more complex molecules.

Derivatization of the hydroxyl group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further reactions like Wittig olefination, reductive amination, or peptide couplings. It can also be converted into an ether or ester, or used as an initiator for polymerization reactions. For example, the related monomer 3-ethyl-3-(hydroxymethyl)oxetane is used to synthesize hyperbranched polyethers. nih.gov

Derivatization of the ester group: As discussed in section 3.2.3, the ester can be converted into a variety of other functional groups (acid, amide, etc.), allowing for the introduction of diverse molecular fragments.

Combined derivatization: The two functional groups can be manipulated sequentially or orthogonally to build complex structures. For example, the hydroxyl group could be protected, the ester transformed, and then the hydroxyl group deprotected for a subsequent reaction. This strategy allows the molecule to serve as a scaffold, with new functionalities extending from the C3 position.

Table 2: Potential Derivatization Strategies

| Functional Group | Transformation | Reagents | Resulting Functionality | Potential Subsequent Reactions |

| Hydroxyl | Oxidation | PCC or DMP | Aldehyde | Wittig, Grignard addition, reductive amination |

| Hydroxyl | Oxidation | Jones Reagent | Carboxylic Acid | Amide coupling, esterification |

| Hydroxyl | Etherification | NaH, R-X | Ether | Cleavage, further functionalization on R |

| Ester | Hydrolysis | NaOH, H₂O | Carboxylic Acid | Conversion to acid chloride, amide coupling |

| Ester | Amidation | R₂NH, heat | Amide | Reduction, hydrolysis |

| Ester | Reduction | LiAlH₄ | Primary Alcohol | Oxidation, etherification, esterification |

Chemo-, Regio-, and Stereoselectivity Control in Reactions of this compound

Controlling selectivity is crucial when transforming a multifunctional molecule like this compound.

Chemoselectivity: The presence of both a hydroxyl group and an ester allows for selective reactions. For example, a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) would typically not reduce the ester, allowing for selective reduction of an aldehyde if the hydroxyl group were first oxidized. Conversely, ester-specific reactions like saponification can be performed in the presence of the alcohol. The choice of reagents and reaction conditions is paramount. For instance, protecting the more reactive hydroxyl group (e.g., as a silyl (B83357) ether) would allow for a wide range of transformations to be carried out selectively on the ester moiety.

Regioselectivity: In the context of ring-opening, regioselectivity would be a key consideration. Acid-catalyzed opening of the oxane ring, if it were to occur, would be influenced by electronic and steric factors. The attack of a nucleophile would likely occur at the less hindered carbon adjacent to the ring oxygen.

Stereoselectivity: The molecule possesses a stereocenter at the C3 position. Reactions that create new stereocenters would require stereoselective control. For example, if the hydroxyl group were oxidized to an aldehyde, the subsequent addition of a Grignard reagent would create a new stereocenter, leading to a mixture of diastereomers unless a chiral directing group or catalyst is employed. If the starting material is enantiomerically pure, preserving this chirality or using it to direct the stereochemistry of subsequent reactions would be a key synthetic challenge.

Achieving high levels of chemo-, regio-, and stereoselectivity in the reactions of this molecule would rely on the careful application of modern synthetic methodologies, including the use of protecting groups, specific catalysts, and stereodirecting auxiliaries.

Mechanistic Investigations of Reactions Involving Ethyl 3 Hydroxymethyl Oxane 3 Carboxylate

Elucidation of Reaction Pathways and Intermediate Species

For the general class of 3,3-disubstituted oxetanes, reaction pathways are heavily influenced by the stability of the strained four-membered ring. The primary mechanistic pathways involve ring-opening reactions, which are typically catalyzed by acids.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the oxetane (B1205548) oxygen is protonated, forming a highly reactive oxonium ion. This intermediate is susceptible to nucleophilic attack, leading to the cleavage of a C-O bond and ring opening. The regioselectivity of the attack depends on the substitution pattern and the nature of the nucleophile. For a 3,3-disubstituted oxetane, the nucleophile would attack one of the methylene (B1212753) carbons (C2 or C4).

Stability under Basic and Neutral Conditions: The oxetane ring is generally stable under basic and neutral conditions. This allows for transformations of the functional groups at the 3-position without disrupting the ring. For example, the hydrolysis of an ester to a carboxylic acid is typically performed under basic conditions to avoid ring-opening side reactions.

Isomerization of Related Carboxylic Acids: A notable reaction pathway for oxetane-3-carboxylic acids is an intramolecular isomerization to form γ-lactones. This process can occur upon standing at room temperature or more rapidly with gentle heating, and it proceeds without the need for an external catalyst. The proposed mechanism involves an intramolecular protonation of the oxetane oxygen by the carboxylic acid group, which activates the ring for nucleophilic attack by the carboxylate.

Kinetic and Thermodynamic Parameters of Key Transformations

Specific kinetic and thermodynamic data for reactions involving Ethyl 3-(hydroxymethyl)oxane-3-carboxylate are not available in the reviewed literature. To determine parameters such as rate constants, activation energies, and reaction enthalpies, dedicated experimental studies would be required. Such studies would likely involve techniques like UV-Vis or NMR spectroscopy to monitor reaction progress over time at various temperatures.

Transition State Analysis and Computational Modeling of Reactivity

There are no specific computational studies or transition state analyses reported for this compound. Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for mapping reaction energy profiles, characterizing the geometry of transition states, and understanding the electronic factors that govern reactivity. Such studies could elucidate the precise mechanism of ring-opening or isomerization reactions but have not been published for this compound.

Influence of Catalysts and Reaction Conditions on Mechanism

The mechanism of reactions involving the oxetane core is highly dependent on the catalyst and reaction conditions.

Acid Catalysis: As mentioned, acidic catalysts (both Brønsted and Lewis acids) facilitate ring-opening by activating the oxetane oxygen. The choice of acid and solvent can influence the reaction rate and the profile of byproducts. Treatment with strong acids like HCl is known to cause decomposition.

Basic Conditions: Basic conditions are generally employed to preserve the oxetane ring while modifying substituents. For instance, ester hydrolysis is successfully carried out with bases like sodium hydroxide. Reductions of ester groups using hydride reagents like LiAlH₄ require carefully controlled low temperatures (e.g., –30 to –10 °C) to prevent decomposition of the oxetane ring.

Temperature: Temperature plays a critical role. For sensitive reactions like hydride reductions, low temperatures are essential. In contrast, the isomerization of related oxetane-carboxylic acids to lactones can be accelerated by heating, for example, to 50 °C or 100 °C in a dioxane/water mixture.

Isotope Labeling Studies to Determine Bond Cleavage and Formation

Isotope labeling studies are a definitive method for determining which bonds are broken and formed during a chemical reaction. However, no such studies have been reported for this compound. A potential study could involve synthesizing the compound with an ¹⁸O label in the hydroxymethyl group or the ester carbonyl and then analyzing the products of a reaction (e.g., hydrolysis or isomerization) using mass spectrometry or NMR to trace the path of the labeled atom.

Applications of Ethyl 3 Hydroxymethyl Oxane 3 Carboxylate in Advanced Chemical Synthesis and Materials Science

Utilization as a Chiral Pool Synthon for Complex Molecular Architectures

While 3-Ethyl-3-(hydroxymethyl)oxetane itself is an achiral molecule, the oxetane (B1205548) ring system is a significant target in asymmetric synthesis for producing valuable chiral building blocks. The development of catalytic, enantioselective ring-opening reactions of substituted oxetanes allows for the creation of highly functionalized chiral molecules that can serve as synthons for complex targets. rsc.org

For instance, research has demonstrated the catalytic asymmetric ring-opening of 3-substituted oxetanes using various nucleophiles with chiral Brønsted or phosphoric acid catalysts. rsc.orgacs.org These reactions can generate products with tertiary or quaternary chiral centers in high enantiomeric excess. acs.org Furthermore, the desymmetrization of oxetanes via internal nucleophilic attack, guided by a chiral catalyst, can produce chiral heterocyclic structures like tetrahydrothiophenes. nsf.gov One such product, a chiral bis(sulfide), was noted for its potential to serve as a bidentate ligand, highlighting the utility of oxetane-derived scaffolds in creating complex, stereodefined molecular architectures. nsf.gov Although 3-Ethyl-3-(hydroxymethyl)oxetane is not a direct chiral pool synthon, its core structure is representative of a class of compounds that, through asymmetric catalysis, provides access to valuable enantiopure intermediates.

Role as a Precursor in the Synthesis of Specialty Chemicals

3-Ethyl-3-(hydroxymethyl)oxetane serves as an important industrial-scale raw material and monomer for a variety of high-performance specialty chemicals. gmchemix.comscienoc.com It is particularly prominent in the field of radiation-curable materials, where its oxetane ring can undergo rapid polymerization.

Key applications as a precursor include:

Cationic UV/LED Curable Formulations : It is a key component in cationic curing systems for adhesives, sealants, coatings, and varnishes. scienoc.comspecialchem.comspecialchem.com

Inks and 3D Printing : The compound is used in the formulation of thermal curing ink-jet inks and in resins for 3D printing applications. gmchemix.comscienoc.com

Coating Compositions : It is formulated with other compounds, such as epoxies, to create specialized UV-curable coatings, for instance, for can packaging. gmchemix.com

The utility of 3-Ethyl-3-(hydroxymethyl)oxetane in these applications stems from several advantageous properties it imparts to the final formulations, including low viscosity, low curing shrinkage, fast polymerization speed, and excellent thermal stability and mechanical properties of the cured product. gmchemix.com

Monomeric or Building Block Applications in Polymer Chemistry and Material Science

The primary application of 3-Ethyl-3-(hydroxymethyl)oxetane in materials science is as a monomer for the synthesis of advanced polymers, particularly hyperbranched polyethers.

Hyperbranched polyoxetanes are a class of branched polyethers synthesized from oxetane monomers bearing hydroxymethyl groups, such as 3-Ethyl-3-(hydroxymethyl)oxetane (EHO), via cationic ring-opening polymerization (ROP). nih.govresearchgate.net This process is driven by the high ring strain energy of the four-membered oxetane ring. radtech-europe.com

The synthesis is often initiated using a core molecule, such as 1,1,1-tris(hydroxymethyl)propane (TMP), and a catalyst like boron trifluoride diethyl etherate (BF₃Et₂O). nih.govresearchgate.net The EHO monomer adds to the growing polymer chains, and the presence of the hydroxymethyl group on the monomer allows it to act as a branching point, leading to a dendritic, hyperbranched architecture. nih.govcmu.edu The degree of branching in the final polymer can be controlled by adjusting reaction conditions, such as temperature and monomer addition rate. nih.govresearchgate.netacs.org

These hyperbranched polyethers are thermoplastic and, due to a high density of polar hydroxyl end groups, exhibit good adhesion to polar substrates, making them promising candidates for applications like hot-melt adhesives. nih.govresearchgate.net

Below is a table summarizing research findings on the synthesis of polyoxetanes from 3-Ethyl-3-(hydroxymethyl)oxetane (EHO) and a 1,1,1-tris(hydroxymethyl)propane (TMP) core.

| Polymer Series | TMP:EHO Molar Ratio | Theoretical Molar Mass (g/mol) | Dispersity (Mw/Mn) |

|---|---|---|---|

| POX-5 | 1:5 | 714 | 1.77 |

| POX-10 | 1:10 | 1300 | 2.12 |

| POX-25 | 1:25 | 3035 | 2.65 |

| POX-50 | 1:50 | 5942 | 3.75 |

Data sourced from Parzuchowski, P., & Mamiński, M. Ł. (2020). nih.govnih.gov

In addition to forming the primary polymer backbone, 3-Ethyl-3-(hydroxymethyl)oxetane can also function as a reactive modifier and participate in creating cross-linked networks. radtech-europe.com This capability is attributed to its bifunctional nature: the polymerizable oxetane ring and the reactive hydroxyl group.

When co-polymerized with other monomers, such as cycloaliphatic epoxides, the hydroxyl group of the oxetane can act as a chain transfer agent. radtech-europe.com This chain transfer process introduces covalent bonds between different polymer chains, effectively creating a cross-linked three-dimensional network. This cross-linking enhances the mechanical properties and thermal stability of the resulting cured material. The inclusion of this monomer can also accelerate the curing rate of epoxy formulations. radtech-europe.com

Integration into Catalyst Design and Ligand Synthesis

The functional handles on the 3-Ethyl-3-(hydroxymethyl)oxetane molecule—the ether oxygen and the hydroxyl group—present opportunities for its integration into the design of catalysts and ligands. While direct applications are still an emerging area, the principles are based on established chemistry. The hydroxyl group can be readily derivatized into other functional groups, such as amines, phosphines, or thiols, which are known to coordinate with metal centers.

Furthermore, synthetic routes involving the ring-opening of the oxetane can be exploited to create unique ligand architectures. For example, research on the asymmetric desymmetrization of a related oxetane derivative yielded a chiral bis(sulfide) product that was identified as a potential bidentate ligand. nsf.gov This demonstrates that the oxetane scaffold can be transformed into chelating structures essential for asymmetric catalysis. By modifying the hydroxyl group or utilizing the ring structure, 3-Ethyl-3-(hydroxymethyl)oxetane could serve as a foundational element for developing novel ligands with specific steric and electronic properties for catalytic applications.

Advanced Analytical and Spectroscopic Characterization Techniques for Mechanistic and Structural Elucidation of Ethyl 3 Hydroxymethyl Oxane 3 Carboxylate

High-Resolution NMR Spectroscopy for Complete Stereochemical Assignment and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of ethyl 3-(hydroxymethyl)oxane-3-carboxylate. While a complete spectrum for the title compound is not publicly available, analysis of the closely related compound, 3-ethyl-3-hydroxymethyloxetane, provides a strong foundation for predicting its spectral features.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for the initial structural verification. In the ¹H NMR spectrum, distinct signals for the ethyl group (a triplet and a quartet), the diastereotopic protons of the oxetane (B1205548) ring, and the hydroxymethyl group would be expected. The chemical shifts of the oxetane ring protons are particularly informative, with those bonded to carbons adjacent to the oxygen atom typically appearing at higher chemical shifts (around 4.5 ppm).

Two-dimensional (2D) NMR experiments are essential for unambiguous assignment of all proton and carbon signals and for elucidating the stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the connection of protons within the same spin system, such as the ethyl group and the protons on the oxetane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for identifying quaternary carbons and piecing together the complete carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the relative stereochemistry of the molecule. Through-space correlations between protons that are in close proximity, regardless of their bonding, can establish the spatial arrangement of the substituents on the oxetane ring. For instance, NOE cross-peaks between a proton on the hydroxymethyl group and specific protons on the ethyl group or the oxetane ring would define their relative orientation.

Dynamic NMR studies can be employed to investigate conformational changes, such as the puckering of the oxetane ring. By acquiring spectra at different temperatures, it is possible to study the energy barriers associated with these conformational interchanges.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ (ethyl) | ~1.2 | Triplet |

| -CH₂- (ethyl ester) | ~4.1 | Quartet |

| -CH₂- (oxetane ring) | ~4.3 - 4.6 | Multiplet |

| -CH₂OH | ~3.7 | Singlet or Multiplet |

| -OH | Variable | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -CH₃ (ethyl) | ~14 |

| -CH₂- (ethyl ester) | ~61 |

| C3 (quaternary) | ~45 |

| -CH₂- (oxetane ring) | ~75 |

| -CH₂OH | ~65 |

| C=O (ester) | ~170 |

Mass Spectrometry for Reaction Monitoring, Intermediate Identification, and Fragmentation Pathway Analysis

Electron Ionization (EI) mass spectrometry would likely lead to significant fragmentation. Key fragmentation pathways for oxetanes often involve the opening of the strained four-membered ring. amanote.com For this compound, this could be followed by the loss of small neutral molecules. Common fragmentation patterns for esters include cleavage of the bond adjacent to the carbonyl group.

Predicted Fragmentation Pathways:

Ring Opening: The oxetane ring can undergo cleavage to form a radical cation, which can then fragment further.

Loss of Ethoxy Group: Cleavage of the ester can result in the loss of an ethoxy radical (-OCH₂CH₃).

Loss of Formaldehyde (B43269): The hydroxymethyl group could be eliminated as formaldehyde (CH₂O).

McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement involving the ester group could occur.

Soft ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), would be more likely to produce a prominent molecular ion peak ([M+H]⁺ or [M+Na]⁺), which is crucial for confirming the molecular weight.

Mass spectrometry is also invaluable for monitoring the synthesis of this compound in real-time. By analyzing the reaction mixture at different time points, it is possible to identify the starting materials, intermediates, products, and any byproducts, thus providing insights into the reaction mechanism. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments, further confirming its identity.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

| [M]+ | Molecular Ion |

| [M - 29]+ | Loss of C₂H₅ |

| [M - 30]+ | Loss of CH₂O |

| [M - 45]+ | Loss of OC₂H₅ |

| [M - 73]+ | Loss of COOC₂H₅ |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. researchgate.net For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous proof of its stereochemistry.

The crystal structure would reveal precise bond lengths, bond angles, and torsion angles. A key feature of interest would be the conformation of the oxetane ring. While unsubstituted oxetane has a slightly puckered conformation, the substituents at the C3 position in the title compound would influence the degree of puckering. cam.ac.uk X-ray analysis would provide the exact puckering angle and the preferred conformation of the ring in the crystalline state.

Furthermore, for a single enantiomer, anomalous dispersion techniques in X-ray crystallography can be used to determine the absolute configuration of the chiral center at C3, assigning it as either (R) or (S). This is a non-empirical method that provides a definitive stereochemical assignment. nih.gov

The crystal packing would also be revealed, showing the intermolecular interactions, such as hydrogen bonding involving the hydroxymethyl group, that stabilize the crystal lattice. This information is valuable for understanding the solid-state properties of the compound.

While no crystal structure for this compound has been reported in the publicly available literature, the general principles of X-ray crystallography for small organic molecules are well-established and would be directly applicable.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the most common and reliable method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. researchgate.netnih.gov

The principle of chiral chromatography relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. A variety of CSPs are commercially available, and the selection of the appropriate column is crucial for achieving good separation. For a molecule like this compound, which contains polar functional groups (ester and hydroxyl), CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.

Method development would involve screening different chiral columns and mobile phase compositions (typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol) to optimize the separation. The detector, most commonly a UV detector, would monitor the elution of the two enantiomers. The enantiomeric excess is calculated from the relative areas of the two peaks in the chromatogram.

This technique is essential for:

Assessing the enantiopurity of the final product.

Monitoring the progress of asymmetric syntheses.

Preparing enantiomerically pure samples for further studies.

Table 4: General Parameters for Chiral HPLC Method Development

| Parameter | Options |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) |

| Mobile Phase | Hexane/Isopropanol, Hexane/Ethanol |

| Detection | UV-Vis (at a wavelength where the analyte absorbs) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Structural Analysis

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques used to determine the absolute configuration of chiral molecules in solution. miamioh.eduschrodinger.com These methods are particularly valuable when X-ray crystallography is not feasible due to the inability to grow suitable crystals.

Vibrational Circular Dichroism (VCD):

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. schrodinger.com The resulting VCD spectrum provides information about the stereochemistry of the molecule. The absolute configuration is determined by comparing the experimental VCD spectrum with the theoretically calculated spectrum for a known enantiomer (e.g., the (R)-enantiomer). A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. cam.ac.uk

For this compound, the VCD spectrum would show characteristic bands corresponding to the vibrational modes of the molecule, such as the C-H, O-H, C=O, and C-O stretching and bending vibrations. The signs and intensities of these VCD bands are sensitive to the three-dimensional arrangement of the atoms.

Electronic Circular Dichroism (ECD):

ECD measures the differential absorption of left and right circularly polarized ultraviolet-visible light by a chiral molecule. miamioh.edu The ECD spectrum is sensitive to the electronic transitions within the molecule and is dependent on the stereochemistry. Similar to VCD, the absolute configuration can be determined by comparing the experimental ECD spectrum with the spectrum calculated using quantum chemical methods. nih.gov

The ester carbonyl group in this compound would be the primary chromophore responsible for its ECD spectrum. The Cotton effects (positive or negative peaks) in the ECD spectrum would be characteristic of the absolute configuration of the chiral center.

Both VCD and ECD provide a non-destructive method for determining the absolute configuration of chiral molecules in their solution state, which is often more relevant to their behavior in biological or chemical systems than the solid-state structure.

Future Research Directions and Perspectives for Ethyl 3 Hydroxymethyl Oxane 3 Carboxylate

Exploration of Untapped Reactivity Profiles and Novel Transformations

The unique combination of a strained ether, a primary alcohol, and an ethyl ester within one molecule presents a rich landscape for chemical transformations. Future research should systematically explore the selective reactivity of each functional group while preserving the integrity of the oxetane (B1205548) ring, or alternatively, using the ring's strain for controlled transformations.

Selective Functional Group Manipulation: A primary research avenue involves the selective derivatization of the hydroxyl and ester moieties. While harsh conditions can lead to undesired ring-opening, optimized protocols for reactions such as etherification, acylation, or transesterification could yield a library of novel oxetane-based monomers and intermediates. chemrxiv.org Studies on the reduction of the ester group have shown challenges, with reagents like LiAlH4 causing decomposition at elevated temperatures, indicating that milder, low-temperature conditions are necessary to achieve the corresponding diol. chemrxiv.org Conversely, basic hydrolysis (saponification) of the ester to the corresponding carboxylic acid is a viable route, as acidic conditions are known to promote premature ring-opening. chemrxiv.orgacs.org

Ring-Opening and Rearrangement Chemistry: The inherent strain of the oxetane ring (approximately 25.5 kcal/mol) makes it susceptible to nucleophilic or acid-catalyzed ring-opening. nih.gov Future work could harness this reactivity in a controlled manner. For instance, intramolecular reactions triggered by the neighboring hydroxyl or carboxylate (post-hydrolysis) groups could lead to novel heterocyclic scaffolds like substituted tetrahydrofurans or lactones. acs.org It has been observed that many oxetane-carboxylic acids are unstable and can isomerize into lactones upon standing or gentle heating, a phenomenon that could be exploited synthetically. acs.org Catalytic systems, perhaps employing Lewis acids or transition metals, could enable regioselective ring-opening reactions to generate complex, functionalized acyclic structures that would be difficult to synthesize otherwise. acs.orgresearchgate.net

Participation in Multicomponent and Cycloaddition Reactions: The potential of Ethyl 3-(hydroxymethyl)oxane-3-carboxylate as a partner in multicomponent reactions or cycloadditions remains largely unexplored. The oxetane oxygen, with its exposed lone pairs, can act as a Lewis base or hydrogen-bond acceptor, potentially directing or participating in complex transformations. acs.org

Development of Highly Efficient and Sustainable Synthetic Routes

The broader adoption of this compound hinges on the availability of efficient, scalable, and environmentally benign synthetic methods. Current strategies often rely on multistep sequences that may not be ideal for large-scale production. researchgate.netacs.orgnih.gov

Future research should focus on:

Catalytic and Photochemical Methods: Developing novel catalytic routes that minimize stoichiometric reagents and harsh conditions is a key objective. For example, photoinduced syntheses of functionalized oxetanes have been reported, offering a green alternative operating under mild conditions. rsc.org Methodologies that couple Williamson etherification with alcohol C–H functionalization could also streamline the synthesis from simpler, unactivated precursors. researchgate.netacs.orgnih.gov

Biocatalysis and Renewable Feedstocks: The exploration of enzymatic pathways could offer highly selective and sustainable routes to chiral versions of the title compound. Furthermore, investigating synthetic pathways from bio-based platform chemicals would significantly improve the green credentials of any derived materials.

Process Intensification: Implementing continuous flow chemistry for the synthesis could offer improved safety, efficiency, and scalability compared to traditional batch processes. Flow chemistry could provide precise control over reaction parameters, potentially minimizing side reactions like premature ring-opening.

Expansion of Applications in Emerging Materials Technologies

The structural features of this compound make it an attractive monomer for advanced polymer synthesis. Its analogue, 3-ethyl-3-(hydroxymethyl)oxetane (EHO), is already known to undergo cationic ring-opening polymerization to form hyperbranched polyethers used in adhesives and coatings. nih.govresearchgate.net

Functional Polymers and Resins: The title compound can serve as a monomer in cationic ring-opening polymerizations to produce functional polyethers with pendant ester and hydroxyl groups. These side chains are available for subsequent post-polymerization modification, allowing for the tailoring of material properties such as polarity, cross-linking density, and surface energy. nih.gov

UV-Curable Systems: Oxetane derivatives are highly effective in photo-initiated cationic polymerization, a technology crucial for rapid-curing coatings, inks, and 3D printing resins. radtech.orgradtech-europe.com this compound could function as a reactive diluent or a primary monomer in such systems, potentially offering low viscosity, high curing speeds, and excellent thermal stability in the resulting polymer network. gmchemix.comspecialchem.com The hydroxyl group can act as a chain transfer agent, influencing the network structure and final properties. radtech-europe.com

High-Performance Materials: The incorporation of the polar oxetane ring into polymer backbones can enhance properties like adhesion to polar substrates and thermal stability. nih.gov Future applications could include the development of advanced composites, liquid crystal networks, and specialized optical materials. tue.nl

Table 1: Potential Applications in Emerging Materials Technologies

| Technology Area | Role of this compound | Anticipated Benefits |

|---|---|---|

| UV/LED Curing | Monomer / Reactive Diluent | Fast cure rates, low shrinkage, high thermal stability, good adhesion. radtech-europe.comgmchemix.com |

| 3D Printing (Vat Polymerization) | Component of Photopolymer Resin | High resolution, tunable mechanical properties, low viscosity. radtech.org |

| Advanced Adhesives | Monomer for Polyether/Polyester Backbones | Strong adhesion to polar surfaces, potential for thermoplastic or thermosetting systems. nih.govnih.gov |

| Functional Coatings | Monomer / Cross-linker | Tailorable surface energy, improved scratch resistance, chemical resistance. |

| Liquid Crystal Polymers | Building Block for Reactive Mesogens | Creation of ordered polymer networks for optical films and responsive materials. tue.nl |

Opportunities in Multidisciplinary Chemical Research (excluding biological or medical fields)

Beyond polymer science, the unique trifunctional nature of this compound opens doors to other areas of chemical research.

Complex Molecule Synthesis: As a chiral or achiral building block, it can serve as a versatile intermediate in the total synthesis of complex molecules. researchgate.net Controlled ring-opening can unveil a 1,3-diol motif with additional functionality, providing a powerful strategic tool for organic chemists. researchgate.net

Ligand Development for Catalysis: The oxetane oxygen, in combination with the hydroxyl or ester groups, could act as a chelating moiety in the design of novel ligands for asymmetric catalysis or organometallic chemistry. The rigid, puckered structure of the oxetane ring could impart specific stereochemical control in catalytic transformations. illinois.edu

Analytical Chemistry and Separation Science: The compound's polarity and hydrogen-bonding capabilities suggest potential use in the development of novel stationary phases for chromatography. Covalently bonding it to a support matrix like silica (B1680970) could create separation materials with unique selectivity for polar analytes.

Economic and Scalability Considerations for Industrial Applications

For this compound to transition from a laboratory curiosity to an industrial chemical, several economic and scalability factors must be addressed.

Stability and Storage: The potential instability of oxetane-carboxylic acids, which can be formed via hydrolysis of the ester, presents a challenge for long-term storage and transportation. acs.org Conditions must be carefully controlled to prevent degradation, which could add to handling costs.

Market Competitiveness: The compound must offer a clear performance advantage over existing chemicals (e.g., epoxides, acrylates) to justify its adoption in industrial formulations. radtech-europe.com For applications like UV curing, benefits such as lower viscosity, faster polymerization rates, and superior final properties would be key economic drivers. gmchemix.com

Table 2: Summary of Economic and Scalability Factors

| Factor | Considerations for Industrial Viability | Future Research Goal |

|---|---|---|

| Synthesis | Reliance on costly reagents; multi-step processes with low overall yield. researchgate.net | Develop catalytic, one-pot, or continuous flow processes from inexpensive feedstocks. |

| Scalability | Ensuring consistent quality and safety during scale-up; managing exotherms. | Demonstrate robust synthesis on a multi-kilogram or pilot-plant scale. nih.gov |

| Stability | Potential for hydrolysis to unstable carboxylic acid, leading to isomerization. acs.org | Establish optimal storage conditions and formulation guidelines to ensure shelf-life. |

| Cost-Performance | Must compete with established monomers like epoxides and acrylates. radtech-europe.com | Quantify performance benefits (e.g., cure speed, adhesion) to justify cost. |

| Supply Chain | Limited number of current suppliers for specialized oxetane building blocks. nih.govenamine.net | Diversify synthetic routes to enable production by more chemical manufacturers. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.